![molecular formula C11H15ClO3 B14803957 Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]- is a chemical compound with the molecular formula C11H15ClO3. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 2-methoxyethoxy methoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]- typically involves the reaction of benzene derivatives with chloromethylating agents and 2-methoxyethoxy methanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of benzene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The 2-methoxyethoxy methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(chloromethyl)-2-[(2-methoxyethoxy)methoxy]-
- Benzene, 1-(chloromethyl)-4-[(2-methoxyethoxy)methoxy]-
- Benzene, 1-(chloromethyl)-3-[(2-ethoxyethoxy)methoxy]-
Uniqueness
Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]- is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interactions with other molecules. The presence of both the chloromethyl and 2-methoxyethoxy methoxy groups provides a combination of reactivity and solubility properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C11H15ClO3 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-5-6-14-9-15-11-4-2-3-10(7-11)8-12/h2-4,7H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
FCHQJQMYTOCWIL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=CC=CC(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B14803880.png)


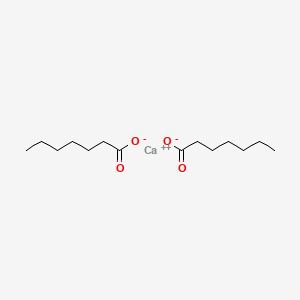
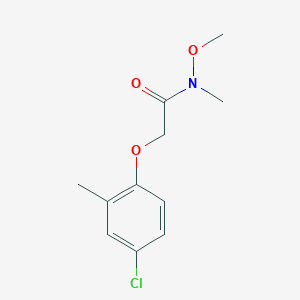
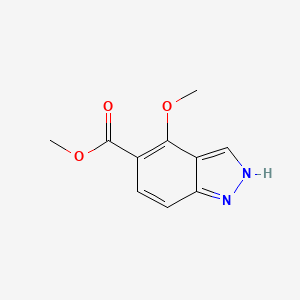
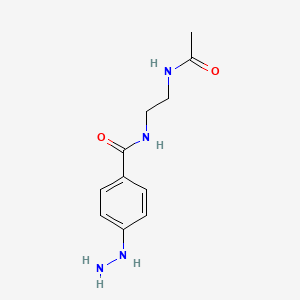
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
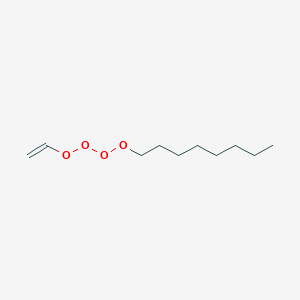
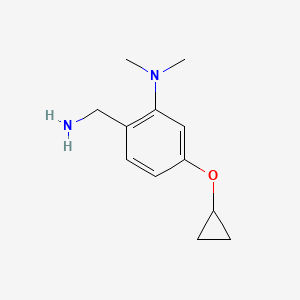

![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
